molecular formula C9H15ClN4 B8543748 2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine

2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine

Cat. No.: B8543748
M. Wt: 214.69 g/mol
InChI Key: ZVAFSYSVWUMNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Chlorination: The synthesized pyrimidine ring is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.

    Amination: The chlorinated pyrimidine is subjected to nucleophilic substitution with an amine, such as 1-ethyl-propyl-amine, to replace the chlorine atom with the desired amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-amino-pyrimidine: A simpler analog without the 1-ethyl-propyl-amine group.

    2-Amino-4-chloro-6-methyl-pyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine

InChI

InChI=1S/C9H15ClN4/c1-3-6(4-2)13-8-7(11)5-12-9(10)14-8/h5-6H,3-4,11H2,1-2H3,(H,12,13,14)

InChI Key

ZVAFSYSVWUMNOU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC(=NC=C1N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-Chloro-5-nitro-pyrimidin-4-yl)-(1-ethyl-propyl)-amine (1 g, 4.087 mmol) in anhydrous EtOH (50 ml) is added Tin(II) chloride (2.324 g, 12.2607 mmol) and concentrated HCl (1 ml) at ambient temperature. The reaction is heated to 80° C. for 1 h and quenched with 1N NaOH at 0° C. The mixture is extracted with EtOAc, washed with brine, dried over Na2SO4, and concentrated in vacuo to give the crude product. The crude is used as is.
Name
(2-Chloro-5-nitro-pyrimidin-4-yl)-(1-ethyl-propyl)-amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.324 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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